N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide
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Overview
Description
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is a complex organic compound that features a benzimidazole moiety, a pyrrole ring, and a tetrahydrothiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the pyrrole ring, and the construction of the tetrahydrothiopyran ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrole and tetrahydrothiopyran rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds containing the benzimidazole core, such as albendazole and mebendazole, are known for their antiparasitic and anticancer activities.
Pyrrole Derivatives: Compounds like pyrrole-2-carboxylic acid and pyrrole-2-carbaldehyde are used in organic synthesis and medicinal chemistry.
Thiopyran Derivatives: Compounds containing the thiopyran ring, such as thiopyran-4-one, are explored for their potential biological activities.
Uniqueness
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is unique due to its combination of three distinct heterocyclic rings, which may confer enhanced biological activity and specificity compared to other similar compounds
Properties
Molecular Formula |
C20H24N4OS |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]-2-(4-pyrrol-1-ylthian-4-yl)acetamide |
InChI |
InChI=1S/C20H24N4OS/c1-23-17-7-3-2-6-16(17)22-18(23)15-21-19(25)14-20(8-12-26-13-9-20)24-10-4-5-11-24/h2-7,10-11H,8-9,12-15H2,1H3,(H,21,25) |
InChI Key |
IHECVQKFIVCMAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)CC3(CCSCC3)N4C=CC=C4 |
Origin of Product |
United States |
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